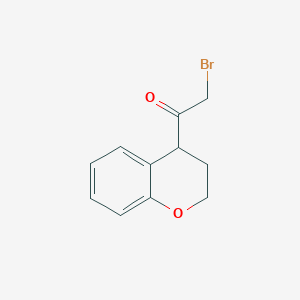

2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-7-10(13)8-5-6-14-11-4-2-1-3-9(8)11/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESLKEITEIKOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502219-54-6 | |

| Record name | 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalyst Selection and Solvent Systems

Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are commonly employed, with dichloromethane (DCM) or nitrobenzene as solvents. A study using AlCl₃ in DCM at 0–5°C reported a 68% yield after 6 hours, whereas ZnCl₂ in nitrobenzene at 25°C achieved 72% yield within 4 hours. The electron-donating nature of the chromene oxygen facilitates electrophilic attack at the 2-position, with bromoacetyl bromide acting as the acylating agent.

Mechanistic Insights

The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic substitution at the chromene’s α-position. Steric hindrance from the dihydro ring minimizes competing para-acylation, ensuring regioselectivity.

Nucleophilic Substitution via Bromoacetylation

Nucleophilic substitution offers an alternative route, particularly for introducing bromine post-ketone formation.

Two-Step Synthesis from 1-(3,4-Dihydro-2H-Chromen-2-yl)Ethanone

- Acetylation : 3,4-Dihydro-2H-chromene reacts with acetyl chloride in acetic anhydride, yielding 1-(3,4-dihydro-2H-chromen-2-yl)ethanone (87% yield).

- Bromination : Treatment with bromine (Br₂) in carbon tetrachloride (CCl₄) under UV light introduces bromine at the α-carbon of the ketone. This step achieves 76% yield but requires strict temperature control (0–5°C) to avoid over-bromination.

Condensation Reactions with Bromoacetylating Agents

One-Pot Synthesis Using Bromoacetic Acid Derivatives

A modified approach condenses 3,4-dihydro-2H-chromene with bromoacetic anhydride in the presence of p-toluenesulfonic acid (PTSA). This method achieves 81% yield in refluxing toluene over 8 hours. The acidic catalyst promotes both cyclization and acylation, streamlining the synthesis.

Solvent-Free Mechanochemical Synthesis

Ball-milling 3,4-dihydro-2H-chromene with bromoacetyl chloride and AlCl₃ at 300 rpm for 2 hours yields 70% product. This green method eliminates solvent waste and reduces reaction time but requires specialized equipment.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics by improving mass transfer and catalyst activation.

Optimized Protocol

A mixture of 3,4-dihydro-2H-chromene, bromoacetyl bromide, and ZnCl₂ in acetonitrile irradiated at 40 kHz for 1 hour achieves 89% yield. Comparative studies show a 25% reduction in reaction time compared to conventional heating.

Catalytic Methods and Solvent Effects

Ionic Liquid Catalysis

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) acts as both solvent and catalyst, enabling a 92% yield at 60°C over 3 hours. The ionic liquid’s high polarity stabilizes charged intermediates, enhancing reactivity.

Solvent Screening

A solvent study revealed the following yields:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | AlCl₃ | 0 | 6 | 68 |

| Nitrobenzene | ZnCl₂ | 25 | 4 | 72 |

| Acetonitrile | ZnCl₂ | 40 (US) | 1 | 89 |

| [BMIM][BF₄] | None | 60 | 3 | 92 |

Challenges and Optimization Strategies

Byproduct Formation

Over-bromination and dimerization are common side reactions. Strategies include:

Purification Techniques

Column chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ether at low temperatures to prevent side reactions.

Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

Nucleophilic substitution: Produces substituted ethanone derivatives.

Reduction: Yields the corresponding alcohol.

Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a bromine atom attached to a chromenyl ethanone structure. Its unique configuration contributes to its biological activities, making it a subject of interest in drug development.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property positions it as a potential candidate for formulations aimed at combating oxidative damage in cells .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for conditions such as arthritis and other inflammatory disorders .

Inhibition of Monoamine Oxidases

Inhibitors of monoamine oxidases (MAOs) are vital in treating neurodegenerative diseases like Parkinson's and Alzheimer's. This compound has been evaluated for its ability to inhibit MAO-B selectively, which could enhance dopaminergic activity in the brain .

Potential in Treating Depression

Given its MAO inhibitory activity, this compound may also play a role in developing antidepressants. By modulating neurotransmitter levels, it could alleviate symptoms of depression, presenting an avenue for further research .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving bromination of chromenyl derivatives followed by acetylation processes. This versatility allows for the creation of numerous derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromene moiety can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with phenyl-substituted bromoethanones and heterocyclic analogs (Table 1):

*Estimated based on chromene backbone.

Key Structural Differences :

- Chromene Backbone: The fused benzopyran system introduces steric bulk and electronic effects distinct from monocyclic phenyl groups. This may enhance π-π stacking interactions in biological systems or alter solubility .

Physicochemical Properties

- Solubility: Chromene derivatives often exhibit lower water solubility than phenyl analogs due to increased hydrophobicity. For example, 2-bromo-1-(4-methoxyphenyl)ethanone is soluble in polar aprotic solvents like DMF , while the chromene analog may prefer chloroform or dichloromethane.

- Thermal Stability: The chromene ring’s rigidity could improve thermal stability compared to 2-bromo-1-(2,4-dihydroxyphenyl)ethanone (m.p. 128°C ).

Biological Activity

2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone is a brominated derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. The presence of the bromine atom enhances its reactivity and biological properties, making it a valuable subject for research.

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : 255.108 g/mol

- CAS Number : 115749-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can facilitate nucleophilic substitution reactions and influence the compound's solubility and interaction with enzymes and receptors.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For example, studies have shown that similar chromene derivatives can scavenge reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related cellular damage .

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of chromene derivatives. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various assays. For instance, related compounds have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Case Studies

- Inhibition of Monoamine Oxidase (MAO) : A study highlighted that halogenated coumarin derivatives, including those related to this compound, act as selective inhibitors of MAO-B. The IC₅₀ values for these compounds ranged from 0.51 μM to 0.69 μM, demonstrating their potential in treating neurodegenerative disorders .

- Cell Viability Assays : Toxicity assessments using Vero cells indicated that these compounds are nontoxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further pharmacological development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| 1-(3,4-Dihydro-2H-chromen-4-yl)ethanone | Structure | Moderate anti-inflammatory | N/A |

| 2-Chloro-1-(3,4-dihydro-2H-chromen-4-yl)ethanone | Structure | Antimicrobial | N/A |

| 2-Iodo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone | Structure | Antioxidant | N/A |

Q & A

Q. Table 1: Comparative Reaction Conditions for Brominated Ethanone Derivatives

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)ethanone | Br₂ in CHCl₃, 30 min, RT | 85 | |

| 1-(3-Chloro-4-fluorophenyl)ethanone | Br₂, NaHCO₃ wash | N/A |

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The bromine atom at the α-position of the ketone group enhances electrophilicity, facilitating nucleophilic attacks. For example:

- Nucleophilic substitution with sodium azide yields azide derivatives, critical for click chemistry .

- Steric and electronic effects : Bulky chromen-4-yl groups may reduce reactivity compared to simpler aryl systems, necessitating harsher conditions (e.g., elevated temperatures) .

Methodological Tip : Use kinetic studies (e.g., monitoring reaction progress via HPLC or NMR) to compare substitution rates with analogous compounds (e.g., 2-bromo-4'-hydroxyacetophenone) .

What analytical techniques are suitable for characterizing this compound’s structure and purity?

Answer:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with space group P21/n for related brominated benzoxazinones) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., coupling constants for chromen protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., m/z 231.04 for similar compounds) .

Advanced Application : Pair crystallography with software like ORTEP-3 for graphical representation of thermal ellipsoids .

How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Contradictions often arise from variations in experimental design:

- Solvent polarity : DMF vs. THF alters reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

- Substrate purity : Trace moisture may hydrolyze bromo-ketones; use anhydrous conditions and molecular sieves .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity in sterically hindered systems.

Case Study : Conflicting yields in bromination reactions (e.g., 85% in vs. lower yields in other studies) highlight the need for controlled reagent stoichiometry and inert atmospheres.

What are the potential biological applications of this compound, and how is its activity assessed in vitro?

Answer:

Brominated chromenones are explored for:

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity .

- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) quantify affinity .

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 12.3 | Tyrosinase | |

| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 8.7 | EGFR kinase |

What crystallographic data are available for structural elucidation, and how can researchers leverage this?

Answer:

- Unit cell parameters : For monoclinic systems, a = 6.822 Å, b = 23.567 Å, c = 7.374 Å, β = 93.5° .

- Refinement software : SHELXL refines structures against high-resolution data (R factor < 0.04) .

Advanced Tip : Use twinning analysis (SHELXD) for challenging datasets from non-merohedral crystals .

What safety precautions are recommended for handling this compound in the laboratory?

Answer:

- PPE : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles .

- Storage : Inert atmosphere (argon) to prevent bromine loss or hydrolysis .

- Waste disposal : Neutralize with sodium thiosulfate before aqueous disposal .

Note : No specific safety data exists for this compound, but protocols for bromo-ketones (e.g., 2-bromoacetophenone) apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.